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carboxylic acid

Cat. No. B1329476

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile heterocyclic building block with
significant applications in medicinal chemistry. Its rigid isoxazole core serves as a valuable
scaffold for the synthesis of a diverse range of biologically active molecules. This document
provides detailed application notes and experimental protocols for the use of this compound in
the development of anticancer, anti-inflammatory, and central nervous system (CNS) targeted

agents.
Physicochemical Properties
Property Value
Molecular Formula CeH7NO3
Molecular Weight 141.12 g/mol [1]
CAS Number 2510-36-3
Appearance White to off-white crystalline powder
Melting Point 139-144 °C
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Application Note 1: Anticancer Drug Development -
BRD4 Inhibitors

The 3,5-dimethylisoxazole moiety has been successfully employed as a key structural element
in the design of potent inhibitors of Bromodomain-containing protein 4 (BRD4). BRD4 is an
epigenetic reader that plays a crucial role in the transcription of oncogenes, most notably c-
Myc.[2] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.

Biological Activity of a Representative BRD4 Inhibitor

A notable example is the derivative Compound 11h ([3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-
4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one]), which
has demonstrated potent BRD4 inhibitory and antiproliferative activities.[2]

Compound Target ICs0 (NM) Cell Line ICs0 (M)
HL-60
11h BRD4(1) 27.0[2] _ 0.120[2]
(Leukemia)
MV4-11
BRDA4(2) 180[2] _ 0.09[2]
(Leukemia)

Signaling Pathway

The inhibition of BRD4 by compounds derived from 3,5-dimethylisoxazole-4-carboxylic acid
leads to the downregulation of the c-Myc oncogene, a critical driver of cell proliferation and
survival in many cancers.

Acetylated Histones.
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BRD4-c-Myc Signaling Pathway Inhibition

Experimental Protocols

This protocol describes a general method for the amide coupling of 3,5-dimethylisoxazole-4-
carboxylic acid with a desired amine.

e Acid Chloride Formation: To a solution of 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq)
in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5
eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of
dimethylformamide (DMF).

 Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

e Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,5-
dimethylisoxazole-4-carbonyl chloride.

o Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

o To a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as
triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM.

e Add the acid chloride solution dropwise to the amine solution at 0 °C.
 Allow the reaction to warm to room temperature and stir for 12-24 hours.

e Upon completion, wash the reaction mixture with 1N HCI, saturated NaHCOs solution, and
brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography or recrystallization to yield the final
derivative.

This protocol outlines a method to determine the ICso of a test compound against BRD4.
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Reagents: BRD4 protein (bromodomain 1), biotinylated histone H4 peptide (acetylated),
Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NacCl,
0.1% BSA, pH 7.4).

Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute
further in assay buffer.

Assay Procedure:

o

Add BRD4 protein and the biotinylated histone H4 peptide to the wells of a 384-well plate.

[¢]

Add the test compound at various concentrations.

[¢]

Incubate at room temperature for 30 minutes.

[e]

Add the Nickel Chelate Acceptor beads and incubate for 60 minutes in the dark.

o

Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a
DMSO control and determine the ICso value using non-linear regression analysis.
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Workflow for BRD4 Inhibition Assay
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Application Note 2: Anti-inflammatory/Autoimmune
Drug Development - DHODH Inhibitors

The isoxazole scaffold is a key component of the disease-modifying antirheumatic drug
(DMARD) Leflunomide and its active metabolite, Teriflunomide. These drugs function by
inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine
synthesis pathway.[3][4][5] This inhibition primarily affects rapidly proliferating cells like
activated lymphocytes, which are key mediators in autoimmune diseases such as rheumatoid
arthritis and multiple sclerosis.[6][7]

Mechanism of Action

Teriflunomide, the active metabolite of Leflunomide, is a reversible inhibitor of DHODH.[5] This
enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the
synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[8] By blocking this
pathway, Teriflunomide depletes the pyrimidine pool in activated T and B cells, leading to a
cytostatic effect and a reduction in the inflammatory response.[7]

Compound Target Mechanism Therapeutic Area

Dihydroorotate o ) )
] ] Inhibition of de novo Multiple Sclerosis,
Teriflunomide Dehydrogenase

pyrimidine synthesis Rheumatoid Arthritis
(DHODH)

Signaling Pathway

The inhibition of DHODH by Teriflunomide disrupts the pyrimidine synthesis pathway, thereby
suppressing the proliferation of immune cells.
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DHODH Inhibition in Pyrimidine Synthesis

Experimental Protocols

This protocol describes the synthesis of Leflunomide, a pro-drug of Teriflunomide, using a
derivative of the title compound.

o Chlorination: React 5-methylisoxazole-4-carboxylic acid with a chlorinating agent like thionyl
chloride to form 5-methylisoxazole-4-carbonyl chloride.[9][10]

o Amidation: React the resulting acid chloride with 4-trifluoromethylaniline in the presence of a
suitable base (e.g., an alkali metal bicarbonate) and a solvent such as ethyl acetate or
toluene to yield Leflunomide.[9]

 Purification: The Leflunomide product can be purified by crystallization.[9]

This protocol measures the effect of a DHODH inhibitor on the proliferation of an immune cell
line (e.g., Jurkat T-cells).

o Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 104 cells/well in
complete RPMI-1640 medium.

o Compound Treatment: Add serial dilutions of the test compound (e.g., Teriflunomide) to the
wells. Include a vehicle control (DMSO).
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 Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO: incubator.
e Assay:
o Add MTT or WST-1 reagent to each well and incubate for an additional 4 hours.

o If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the
formazan crystals.

o Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for
MTT) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Application Note 3: CNS Drug Development -
Histamine H3 Receptor Antagonists

Derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have also been explored as
antagonists of the histamine Hs (H3R) receptor. H3R antagonists are of interest for the
treatment of various CNS disorders, including depression.

Biological Application

A derivative, Compound 3h (3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-
methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide), has been identified as a potent and selective
H3R antagonist/inverse agonist.[11] This compound demonstrated activity in preclinical models
of depression, such as the forced swimming test.[11]

Experimental Protocol: Radioligand Binding Assay for
H3R

This is a general protocol to determine the binding affinity of a compound to the H3R.

e Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the
human H3 receptor (e.g., CHO or HEK293 cells).
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o Radioligand: Utilize a suitable radiolabeled H3R antagonist, such as [3H]-Na-
methylhistamine.

» Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).
e Assay Procedure:

o In a 96-well plate, combine the cell membranes, the radioligand, and various
concentrations of the test compound.

o For non-specific binding determination, include a high concentration of a known H3R
ligand.

o Incubate the mixture at room temperature for 1-2 hours.

o Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass
fiber filter plate, followed by washing with ice-cold buffer.

o Detection: Measure the radioactivity retained on the filters using a scintillation counter.

» Data Analysis: Calculate the specific binding and determine the Ki value for the test
compound.

Conclusion

3,5-Dimethylisoxazole-4-carboxylic acid is a privileged scaffold in medicinal chemistry,
enabling the development of potent modulators of diverse biological targets. Its utility has been
demonstrated in the creation of clinical candidates and approved drugs for cancer, autoimmune
diseases, and potentially CNS disorders. The protocols and data presented herein provide a
foundation for researchers to further explore the potential of this versatile chemical entity in
drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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